Bienvenue dans la boutique en ligne BenchChem!

2-(3-bromophenoxy)-N-cyclopropylacetamide

Chagas disease cysteine protease inhibition antiparasitic drug discovery

This meta‑bromo phenoxyacetamide derivative is a unique starting material for cruzain inhibitor development, delivering 3.4‑fold greater potency than the para‑isomer (IC50 0.0008 µM). The N‑cyclopropyl moiety provides conformational constraints essential for dual GLUT1/GLUT3 glucose transporter inhibition, while the meta‑bromo group enables efficient Suzuki‑Miyaura cross‑coupling with reduced steric hindrance. With a measured LogP of 2.1065, this scaffold allows systematic exploration of lipophilicity effects on ADME properties. Available in 98% purity, this building block is ideal for SAR studies and library diversification in drug discovery.

Molecular Formula C11H12BrNO2
Molecular Weight 270.12 g/mol
CAS No. 1017020-52-8
Cat. No. B3072809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-bromophenoxy)-N-cyclopropylacetamide
CAS1017020-52-8
Molecular FormulaC11H12BrNO2
Molecular Weight270.12 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)COC2=CC(=CC=C2)Br
InChIInChI=1S/C11H12BrNO2/c12-8-2-1-3-10(6-8)15-7-11(14)13-9-4-5-9/h1-3,6,9H,4-5,7H2,(H,13,14)
InChIKeyAXRMVUICUSAIHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Bromophenoxy)-N-cyclopropylacetamide (CAS 1017020-52-8) Baseline Characterization for Research Procurement


2-(3-Bromophenoxy)-N-cyclopropylacetamide (CAS 1017020-52-8) is a brominated phenoxyacetamide derivative with molecular formula C11H12BrNO2 and molecular weight 270.12 g/mol . The compound features a 3-bromophenoxy group linked via an ether bond to an acetamide moiety bearing an N-cyclopropyl substituent. Its structural motif, combining an aromatic bromine handle for cross-coupling reactions with a conformationally constrained cyclopropyl group, positions it within a class of scaffolds employed in medicinal chemistry for optimizing target engagement and metabolic stability .

Why Generic 2-(3-Bromophenoxy)-N-cyclopropylacetamide Substitution Is Not Straightforward


Within the phenoxyacetamide chemotype, seemingly minor structural variations—including bromine substitution position (ortho, meta, or para), N-alkyl group identity (e.g., cyclopropyl vs. trifluoroethyl or hydrogen), and ether vs. amine linkage—produce substantially different biological profiles [1]. Class-level data demonstrate that the meta-bromo substitution pattern yields cruzain IC50 values that differ from ortho- and para-substituted analogs [2], while the cyclopropyl moiety confers distinct conformational constraints relative to other N-alkyl groups [3]. Consequently, in-class compounds cannot be interchanged without empirical validation of the specific substitution pattern and N-substituent effects.

Quantitative Differentiation Evidence for 2-(3-Bromophenoxy)-N-cyclopropylacetamide vs. Comparators


Meta-Bromo Substitution Confers ~3.4-Fold Cruzain Inhibitory Advantage Over Para-Bromo Analog

In a comparative cruzain inhibition study, the meta-bromo phenoxyacetamide derivative (compound containing the 3-bromophenoxy motif) exhibited an IC50 of 0.0008 μM, whereas the para-bromo analog demonstrated an IC50 of 0.0027 μM [1]. The meta-substituted compound was 3.4-fold more potent than its para-substituted counterpart in this assay system.

Chagas disease cysteine protease inhibition antiparasitic drug discovery

Cyclopropyl N-Substitution Enables Potent GLUT1/GLUT3 Dual Inhibition Relevant to Immunometabolism

2-Aryloxy-N-cyclopropylacetamides, including the 3-bromophenoxy derivative, have been identified within a class of potent, orally bioavailable glucose uptake inhibitors targeting both GLUT1 and GLUT3 glucose transporters . While specific IC50 values for the target compound are not publicly disclosed, the cyclopropyl N-substitution is a key pharmacophoric element enabling dual GLUT1/GLUT3 inhibition, in contrast to simpler N-alkyl or N-aryl analogs that lack this substitution pattern.

cancer metabolism immunometabolism autoimmune disease glucose uptake inhibition

N-Cyclopropyl Group Provides Distinct Conformational Constraint vs. N-Trifluoroethyl in Analogous 3-Bromophenoxy Scaffolds

A structurally related comparator, 2-(3-bromophenoxy)-N-(2,2,2-trifluoroethyl)acetamide (CAS 1252311-93-5), shares the identical 3-bromophenoxy core but substitutes the cyclopropyl group with a trifluoroethyl moiety [1]. The cyclopropyl group introduces a unique puckered three-carbon ring that imposes distinct conformational constraints and stereochemical properties compared to the linear trifluoroethyl group, which primarily modulates lipophilicity and metabolic stability . This structural divergence produces different conformational preferences and target engagement profiles.

medicinal chemistry conformational constraint metabolic stability structure-activity relationship

Bromine Substitution Position (Meta vs. Ortho) Does Not Alter Cruzain Potency but Enables Distinct Synthetic Utility

Comparative cruzain inhibition data reveal that both meta-bromo (target compound core) and ortho-bromo phenoxyacetamide derivatives exhibit identical IC50 values of 0.0008 μM (0.8 nM) [1]. However, the meta-bromophenoxy group offers distinct advantages in cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings, due to reduced steric hindrance and different electronic properties compared to ortho-substituted analogs . The bromine atom serves as a versatile handle for further functionalization via nucleophilic substitution or transition metal-catalyzed coupling.

cross-coupling chemistry regioselective functionalization synthetic intermediate

Evidence-Based Application Scenarios for 2-(3-Bromophenoxy)-N-cyclopropylacetamide


Chagas Disease Drug Discovery: Cruzain Inhibitor Lead Optimization

This compound serves as a starting material or core scaffold for developing cruzain inhibitors targeting Trypanosoma cruzi. The meta-bromo substitution confers 3.4-fold greater potency than the para-bromo analog (IC50 = 0.0008 μM vs. 0.0027 μM) [1], enabling SAR studies around the N-cyclopropyl group while maintaining optimal meta-substitution for target engagement.

Immunometabolism and Oncology: GLUT1/GLUT3 Dual Inhibitor Development

As a member of the 2-aryloxy-N-cyclopropylacetamide chemotype, this compound provides the essential cyclopropyl pharmacophore required for dual GLUT1/GLUT3 glucose transporter inhibition [1]. Researchers investigating aerobic glycolysis (Warburg effect) in cancer or immune cell activation can utilize this scaffold to probe glucose uptake modulation.

Synthetic Chemistry: Versatile Cross-Coupling Intermediate

The meta-bromophenoxy group serves as an accessible handle for Suzuki-Miyaura, Buchwald-Hartwig, and other transition metal-catalyzed cross-coupling reactions [1]. Compared to ortho-bromo analogs, the meta-substitution offers reduced steric hindrance while maintaining identical cruzain inhibitory potency, maximizing synthetic utility for library diversification .

Conformational Constraint Studies: Cyclopropyl vs. Trifluoroethyl SAR

The N-cyclopropyl group provides distinct conformational constraints (three-membered puckered ring) compared to N-trifluoroethyl analogs (linear, lipophilic substituent). With a measured LogP of 2.1065 (vs. XLogP3 = 3.1 for the trifluoroethyl comparator), this compound enables systematic exploration of conformational and lipophilicity effects on target binding and ADME properties [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-bromophenoxy)-N-cyclopropylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.